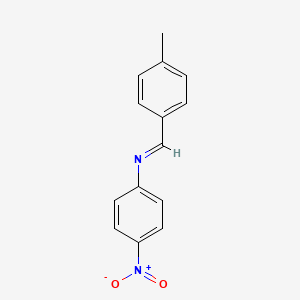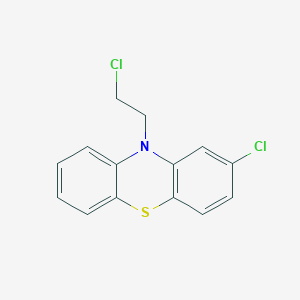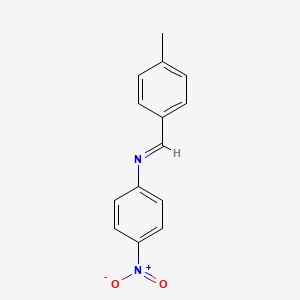
N-(4-methylbenzylidene)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzylidene)-4-nitroaniline: is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of a primary amine with a carbonyl compound. This particular compound is characterized by the presence of a nitro group and a methyl group on the benzene rings, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(4-methylbenzylidene)-4-nitroaniline can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 4-nitroaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methylbenzylidene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Reduction of the nitro group: 4-methylbenzylidene-4-aminobenzene.
Reduction of the Schiff base: 4-methylbenzylamine and 4-nitroaniline.
Electrophilic substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-methylbenzylidene)-4-nitroaniline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic and electronic properties.
Biology and Medicine: Schiff bases, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and antioxidant properties. These compounds can interact with biological molecules, making them candidates for drug development.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzylidene)-4-nitroaniline in biological systems involves its interaction with cellular components. The compound can form complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
- N-(4-methylbenzylidene)-2-nitroaniline
- N-(4-methylbenzylidene)-4-chloroaniline
- N-(4-methylbenzylidene)-4-methoxyaniline
Comparison: N-(4-methylbenzylidene)-4-nitroaniline is unique due to the presence of both a nitro group and a methyl group on the benzene rings. This combination of functional groups can influence the compound’s reactivity and biological activity. For example, the nitro group can enhance the compound’s electron-withdrawing properties, making it more reactive in electrophilic substitution reactions. The methyl group can increase the compound’s hydrophobicity, potentially affecting its interaction with biological membranes.
Propiedades
Número CAS |
62453-03-6 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
Clave InChI |
PZHYCUFBBDDVKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)






![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)
